AST 487

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

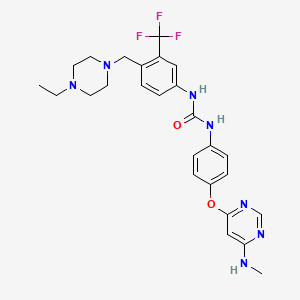

IUPAC Name |

1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPGGGTTYSGTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212239 | |

| Record name | AST-487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630124-46-8 | |

| Record name | AST-487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630124468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AST-487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AST-487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34UO2M4T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of AST 487 in Thyroid Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST 487, also known as NVP-AST487, is a potent and selective small molecule inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. In the context of thyroid cancer, particularly medullary and a subset of papillary carcinomas harboring activating RET mutations or rearrangements, this compound has demonstrated significant preclinical efficacy. This document provides a comprehensive overview of the mechanism of action of this compound in thyroid cancer, detailing its molecular targets, effects on downstream signaling pathways, and its impact on tumor cell proliferation and function. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols for foundational assays are provided. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's activity.

Core Mechanism of Action: RET Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of the RET kinase.[1] Activating mutations in the RET proto-oncogene are primary drivers in hereditary medullary thyroid cancer (MTC) and are also found in a significant portion of sporadic MTC and papillary thyroid cancers (PTC).[1][2] These mutations lead to ligand-independent dimerization and constitutive activation of the RET receptor, triggering downstream signaling cascades that promote cell proliferation, survival, and differentiation.[2]

This compound directly targets the kinase domain of RET, preventing its autophosphorylation and subsequent activation.[1][2] This blockade is the critical initiating event in its anti-tumor activity. The inhibitory effect is dose-dependent and has been demonstrated against both wild-type and various oncogenic mutant forms of RET.[2][3]

Quantitative Preclinical Efficacy of this compound

The preclinical activity of this compound has been quantified in various in vitro and in vivo models of thyroid cancer.

In Vitro Kinase and Cell Line Inhibition

This compound exhibits potent inhibition of RET kinase and demonstrates selective cytotoxicity against thyroid cancer cell lines with activating RET mutations.

| Target/Cell Line | Assay Type | IC50 Value | RET Mutation Status | Reference |

| RET Kinase | Kinase Assay | 0.88 µmol/L | N/A | [1] |

| TPC-1 | Cell Growth Assay | Dose-dependent inhibition (e.g., significant effect at 100 nmol/L) | RET/PTC1 rearrangement | [2][3] |

| TT | Cell Growth Assay | Dose-dependent inhibition | C634W (MEN2A) | [2] |

| NPA, ARO, FRO, WRO | Cell Growth Assay | No significant inhibition at 100 nmol/L | No RET mutations | [2][3] |

In Vivo Xenograft Studies

Daily oral administration of this compound has been shown to significantly inhibit tumor growth in mouse xenograft models of thyroid cancer.

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| NIH3T3-RETC634W | 10, 30, 50 mg/kg daily by gavage for 3 weeks | Dose-dependent inhibition of tumor growth. | [2] |

| TT Cells | 50 mg/kg single dose | Inhibition of plasma calcitonin levels after 4 days. | [2] |

Impact on Downstream Signaling Pathways

By inhibiting RET autophosphorylation, this compound effectively blocks the activation of key downstream signaling pathways that are crucial for thyroid cancer cell proliferation and survival. The primary pathways affected are the MAPK/ERK and PI3K/Akt/mTOR pathways.

Inhibition of the MAPK/ERK Pathway

The inhibition of RET phosphorylation by this compound prevents the recruitment and activation of adaptor proteins, leading to the suppression of the Ras-Raf-MEK-ERK (MAPK) cascade. This has been experimentally verified by the observed dose-dependent reduction in the phosphorylation of ERK (Extracellular signal-Regulated Kinase) in thyroid cancer cells treated with this compound.[2]

Inhibition of the PI3K/Akt/mTOR Pathway

Evidence also points to the role of this compound in modulating the PI3K/Akt/mTOR pathway. Inhibition of RET can lead to decreased activation of PI3K and its downstream effectors, including Akt and mTOR. This results in reduced phosphorylation of mTOR substrates like 4E-BP1 and ribosomal S6 kinase, ultimately leading to decreased protein synthesis and cell growth.

Effect on Calcitonin Gene Expression

In medullary thyroid cancer, RET signaling has a physiological role in regulating calcitonin gene expression.[1][4] Treatment with this compound has been shown to inhibit calcitonin gene expression and secretion in MTC cells, both in vitro and in vivo.[1][4] This effect can occur rapidly, even before a reduction in tumor volume is observed, suggesting a direct impact on the transcriptional regulation of the calcitonin gene.[1][4]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits RET, blocking MAPK and PI3K/mTOR pathways.

Caption: Preclinical evaluation workflow for this compound in thyroid cancer.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for the principal assays used to characterize the mechanism of action of this compound.

Western Blot for Phosphorylated RET and Downstream Effectors

This protocol is for the detection of phosphorylated proteins to assess the inhibitory effect of this compound on RET signaling.

-

Cell Lysis:

-

Culture thyroid cancer cells (e.g., TT cells) to 80-90% confluency.

-

Treat cells with desired concentrations of this compound for a specified time (e.g., 90 minutes).

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-RET (Tyr1062), anti-p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like β-actin.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed thyroid cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Drug Treatment:

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

-

Incubate the cells for 72 hours.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation:

-

Harvest thyroid cancer cells (e.g., NIH3T3 cells engineered to express oncogenic RET) during their logarithmic growth phase.

-

Subcutaneously inject 1 x 10^6 cells suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of athymic nude mice.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle for oral administration.

-

Administer this compound daily by oral gavage at predetermined doses (e.g., 10, 30, 50 mg/kg). The control group receives the vehicle only.

-

-

Efficacy Monitoring:

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²) x π/6.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Study Endpoint and Analysis:

-

Continue treatment for a predefined period (e.g., 3 weeks) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

-

Conclusion

References

NVP-AST487: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of NVP-AST487, a potent inhibitor of mutant FMS-like tyrosine kinase 3 (FLT3). The information compiled herein is intended to support further research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Data: Kinase Inhibition Profile of NVP-AST487

NVP-AST487 has been characterized as a potent and selective inhibitor of constitutively activated mutant FLT3. Its inhibitory activity extends to other kinases, positioning it as a multi-targeted kinase inhibitor. The following tables summarize the quantitative data on its kinase selectivity.

Table 1: Biochemical Kinase Inhibition by NVP-AST487

| Kinase Target | Inhibition Value | Assay Type | Reference |

| FLT3 | K_i_ = 0.12 µM | Cell-free biochemical assay | [1] |

| FLT3 | IC_50_ = 520 nM | In vitro kinase assay | [2] |

| RET | IC_50_ = 880 nM | In vitro kinase assay | [2] |

| KDR (VEGFR2) | IC_50_ = 170 nM | In vitro kinase assay | [2] |

| c-Kit | IC_50_ = 500 nM | In vitro kinase assay | [2] |

| c-Abl | IC_50_ = 20 nM | In vitro kinase assay | [2] |

| Flt-4 (VEGFR3) | IC_50_ = 790 nM | In vitro kinase assay | [2] |

Table 2: Cellular Anti-proliferative Activity of NVP-AST487

| Cell Line | FLT3 Status | IC_50_ (Proliferation) | Reference |

| FLT3-ITD-Ba/F3 | Mutant (Internal Tandem Duplication) | < 5 nM | [2] |

| D835Y-Ba/F3 | Mutant (Tyrosine Kinase Domain) | < 5 nM | [2] |

Signaling Pathway Modulated by NVP-AST487

NVP-AST487 exerts its anti-leukemic effects by inhibiting the constitutive activation of mutant FLT3, a receptor tyrosine kinase. In acute myeloid leukemia (AML), mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) of FLT3 lead to its ligand-independent activation. This results in the aberrant activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, including the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways. NVP-AST487's inhibition of mutant FLT3 blocks these downstream signals, leading to cell cycle arrest and apoptosis in leukemia cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Assays

These assays were performed to determine the in vitro inhibitory activity of NVP-AST487 against a panel of purified kinases.

Principle: A radiometric filter-binding assay was likely used to measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a generic kinase substrate, such as poly(Glu, Tyr). The amount of incorporated radioactivity is proportional to the kinase activity.

Protocol:

-

Reaction Mixture Preparation: In a microplate, a reaction mixture containing the purified kinase, the substrate (e.g., poly(Glu, Tyr)), and a buffer solution with appropriate cofactors (e.g., MgCl₂, MnCl₂) is prepared.

-

Inhibitor Addition: NVP-AST487 is added to the reaction mixture at various concentrations. A control with no inhibitor (vehicle, e.g., DMSO) is also prepared.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The final ATP concentration is typically at or near the K_m_ for each specific kinase.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Substrate Capture: The reaction is stopped by the addition of a solution like phosphoric acid. The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose) which binds the phosphorylated substrate.

-

Washing: The filter is washed multiple times to remove unincorporated [γ-³²P]ATP.

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to the control. IC_50_ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assays

These assays were conducted to assess the effect of NVP-AST487 on the growth of leukemia cell lines expressing mutant FLT3.

Principle: The trypan blue exclusion assay is used to differentiate between viable and non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Cell Lines:

-

FLT3-ITD-Ba/F3: A murine pro-B cell line that is dependent on the expression of FLT3 with an internal tandem duplication for its proliferation and survival.

-

D835Y-Ba/F3: A similar Ba/F3 cell line expressing FLT3 with a point mutation in the tyrosine kinase domain.

Protocol:

-

Cell Seeding: Cells are seeded into multi-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) in an appropriate culture medium.

-

Drug Treatment: NVP-AST487 is added to the cell cultures at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Counting:

-

A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

-

The mixture is incubated for a short period (e.g., 1-2 minutes).

-

The numbers of viable (unstained) and non-viable (blue) cells are counted using a hemocytometer and a light microscope.

-

-

Data Analysis: The percentage of viable cells is calculated for each drug concentration relative to the vehicle control. The IC_50_ value is determined by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a dose-response curve. The Chou-Talalay method can be used for combination index analysis if tested with other agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive review of the primary literature. Researchers should consult the original publications for complete experimental details.

References

- 1. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multi-Kinase Inhibitor AST-487: A Deep Dive into its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST-487, a potent and selective N,N'-diphenyl urea compound, has emerged as a significant area of interest in oncological research due to its inhibitory action against a panel of key receptor tyrosine kinases (RTKs) implicated in tumorigenesis and progression. This technical guide provides a comprehensive overview of the downstream signaling targets of AST-487, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action

AST-487 functions as an ATP-competitive inhibitor, targeting the kinase activity of several critical RTKs. By binding to the ATP-binding pocket of these enzymes, AST-487 effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition ultimately leads to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells harboring activating mutations in these kinases.[1][2]

Primary and Secondary Kinase Targets

AST-487 exhibits potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and the Rearranged during transfection (RET) proto-oncogene, which are considered its primary targets.[1][3][4] Additionally, it demonstrates significant, albeit less potent, inhibition of Vascular Endothelial Growth Factor Receptor 2 (KDR), stem cell factor receptor (c-Kit), and Abelson murine leukemia viral oncogene homolog 1 (c-Abl) at sub-micromolar concentrations.[1][3]

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activity of AST-487 against its primary and secondary kinase targets, as well as its effects on the proliferation of various cancer cell lines.

Table 1: In Vitro Kinase Inhibition by AST-487

| Target Kinase | Inhibition Parameter | Value (µM) | Reference(s) |

| FLT3 | Ki | 0.12 | [1] |

| FLT3 | IC50 | 0.52 | [3] |

| RET | IC50 | 0.88 | [3] |

| KDR | IC50 | 0.17 | [3] |

| c-Kit | IC50 | 0.50 | [3] |

| c-Abl | IC50 | 0.02 | [3] |

Table 2: Anti-proliferative Activity of AST-487 in Cancer Cell Lines

| Cell Line | Cancer Type | Target Mutation | IC50 (µM) | Reference(s) |

| FLT3-ITD-Ba/F3 | Leukemia | FLT3-ITD | <0.005 | [2] |

| D835Y-Ba/F3 | Leukemia | FLT3-D835Y | <0.005 | [3] |

| T24T | Bladder Cancer | - | 1.3 - 2.5 | [5] |

Downstream Signaling Pathways

The therapeutic effects of AST-487 are mediated through the modulation of various downstream signaling pathways. The following sections detail the known downstream targets of AST-487 for each of its primary and secondary kinase targets.

FLT3 Downstream Signaling

Mutations in FLT3, particularly internal tandem duplications (ITD), lead to its constitutive activation and the subsequent activation of several pro-survival and proliferative signaling pathways. AST-487 effectively abrogates these signals.

-

STAT5 Pathway: A key downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). Constitutively active FLT3 leads to the phosphorylation and activation of STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell survival and proliferation. Treatment with AST-487 has been shown to inhibit the autophosphorylation of mutant FLT3 and consequently block the phosphorylation of STAT5.[2]

RET Downstream Signaling

The RET receptor tyrosine kinase is a crucial driver in several cancers, including thyroid and lung cancer. Its activation triggers a complex network of downstream signaling pathways.

-

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.

-

Ras/MAPK Pathway: The Ras/Mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway, is critical for cell proliferation, differentiation, and survival.

-

PLCγ Pathway: Phospholipase C gamma (PLCγ) is another direct target of activated RET, leading to the generation of second messengers that influence various cellular processes.

AST-487 has been demonstrated to inhibit RET autophosphorylation, leading to the downstream suppression of PLCγ and ERK phosphorylation.[5][6]

KDR, c-Kit, and c-Abl Downstream Signaling

While the specific downstream effects of AST-487 on KDR, c-Kit, and c-Abl signaling are less extensively characterized in dedicated studies, the inhibition of these kinases is expected to impact their respective signaling networks.

-

KDR (VEGFR-2): As a key mediator of angiogenesis, KDR inhibition by AST-487 likely contributes to its anti-tumor activity by disrupting tumor vasculature. Downstream pathways of KDR include the PI3K/AKT, PLCγ, and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

-

c-Kit: This receptor is vital for the development and maintenance of various cell lineages, including hematopoietic stem cells and mast cells. Its aberrant activation is a hallmark of several cancers, including gastrointestinal stromal tumors (GISTs). Downstream signaling from c-Kit involves the PI3K/AKT and MAPK pathways.

-

c-Abl: This non-receptor tyrosine kinase is involved in cell differentiation, division, adhesion, and stress response. The fusion protein BCR-Abl, resulting from a chromosomal translocation, is the causative agent of chronic myeloid leukemia (CML). Downstream effectors of c-Abl include STAT5, PI3K/AKT, and Ras/MAPK pathways.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the characterization of AST-487.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity (IC50 or Ki) of AST-487 against purified kinases.

General Protocol:

-

Reaction Setup: Recombinant kinase, a specific substrate peptide, and ATP are combined in a kinase reaction buffer.

-

Inhibitor Addition: AST-487 is added at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:

-

Radiometric Assays: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.

-

Fluorescence-based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

-

-

Data Analysis: The percentage of kinase inhibition at each AST-487 concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 or Ki value.

Cell Proliferation Assays (e.g., MTT Assay)

Objective: To assess the effect of AST-487 on the viability and proliferation of cancer cell lines.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of AST-487 for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

Western Blotting for Phosphorylated Proteins

Objective: To detect the levels of specific phosphorylated proteins in cell lysates after treatment with AST-487.

General Protocol:

-

Cell Lysis: Cells treated with AST-487 are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.

Clinical Development

As of the latest available information, specific clinical trial results for AST-487 are not widely published in the public domain. Further investigation into clinical trial databases and company communications may be required to obtain the most current status of its clinical development.

Conclusion

AST-487 is a potent multi-kinase inhibitor with significant activity against key oncogenic drivers, including FLT3 and RET. Its mechanism of action involves the direct inhibition of kinase activity and the subsequent blockade of critical downstream signaling pathways, such as the STAT5, PI3K/AKT/mTOR, and Ras/MAPK pathways. The comprehensive data on its inhibitory profile and cellular effects, gathered through rigorous experimental methodologies, underscore its potential as a therapeutic agent for cancers driven by aberrant signaling from its target kinases. Further research, particularly clinical investigations, will be crucial in fully defining the therapeutic utility of AST-487 in the treatment of human malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

The Potent FLT3 Inhibitor AST-487: A Technical Guide for Preclinical Research in FLT3-ITD Positive Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has established FLT3 as a critical therapeutic target. AST-487 (also known as NVP-AST487) has emerged as a novel and highly potent small molecule inhibitor targeting mutant FLT3. This technical guide provides a comprehensive overview of the preclinical data on AST-487, with a specific focus on its activity against FLT3-ITD mutations. It includes a summary of its mechanism of action, in vitro and in vivo efficacy, and its potential to overcome resistance to other FLT3 inhibitors. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support researchers in the evaluation and application of this compound in a preclinical setting.

Introduction to FLT3-ITD and the Role of AST-487

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FLT3 gene.[2] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain of the receptor.[2] These mutations lead to ligand-independent dimerization and constitutive activation of the FLT3 kinase.[2] This aberrant signaling drives uncontrolled cell proliferation and survival through the activation of downstream pathways, including STAT5, PI3K/AKT, and RAS/MAPK.[2][3]

AST-487 is a potent and selective inhibitor of mutant FLT3 protein kinase activity.[1] Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in leukemic cells harboring FLT3-ITD mutations.[1] Notably, AST-487 has shown efficacy against cell lines resistant to other FLT3 inhibitors, such as PKC412 (midostaurin), highlighting its potential to address clinical resistance.[1]

Mechanism of Action and Signaling Pathway

AST-487 functions as an ATP-competitive inhibitor of the FLT3 kinase.[4] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the FLT3 receptor, thereby blocking the initiation of downstream signaling cascades. The constitutive activation of FLT3-ITD leads to the phosphorylation and activation of several key signaling proteins that promote leukemic cell survival and proliferation. AST-487 effectively abrogates these signals.

FLT3-ITD Signaling Pathway and Inhibition by AST-487

References

- 1. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-FLT3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of AST-487: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the in vitro characteristics of AST-487, a potent tyrosine kinase inhibitor. It includes detailed data on its inhibitory activities, methodologies for key experimental assays, and visual representations of its mechanism of action and relevant signaling pathways.

Mechanism of Action

AST-487 (also known as NVP-AST487) is a small molecule, N,N'-diphenyl urea compound that functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases.[1] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), both wild-type and mutated forms, and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Additionally, AST-487 demonstrates significant inhibitory activity against other kinases such as KDR (VEGFR2), c-KIT, and c-ABL.[3][4] By blocking the ATP-binding site on these kinases, AST-487 prevents their autophosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of cell proliferation and survival in cancer cells dependent on these pathways.[5][6][7]

Caption: High-level overview of AST-487's multi-targeted kinase inhibition.

Quantitative Data: Inhibitory Activity

The inhibitory potential of AST-487 has been quantified through various biochemical and cell-based assays. The data is summarized below.

Biochemical (Cell-Free) Assay Data

These assays measure the direct inhibition of purified kinase enzymatic activity.

| Target Kinase | Assay Type | Value (nM) | Reference(s) |

| FLT3 | Ki | 120 | [1][3][4] |

| FLT3 | IC50 | 520 | [3][8][9] |

| RET | IC50 | 880 | [3][8][9] |

| KDR (VEGFR2) | IC50 | 170 | [3][8] |

| c-KIT | IC50 | 500 | [3][8] |

| c-ABL | IC50 | 20 | [3][8] |

| Flt-4 (VEGFR3) | IC50 | 790 | [3] |

Cell-Based Assay Data

These assays measure the effect of AST-487 on cellular processes, such as proliferation.

| Cell Line / Model | Target Pathway | Assay Type | Value (nM) | Reference(s) |

| Ba/F3 (FLT3-ITD expressing) | FLT3 Signaling | Proliferation (ED50) | 1.8 | [6] |

| Ba/F3 (FLT3-D835Y expressing) | FLT3 Signaling | Proliferation (ED50) | 5.1 | [6] |

| MV4-11 (Human AML) | FLT3 Signaling | Proliferation (ED50) | < 1.0 | [6] |

| MOLM-13 (Human AML) | FLT3 Signaling | Proliferation (ED50) | < 1.0 | [6] |

| Bladder Cancer Cell Lines | RET/hTERT Signaling | Proliferation (IC50) | 1300 - 2500 | [10] |

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 or Ki of AST-487 against a purified kinase.

-

Enzyme Preparation: Glutathione S-transferase (GST)-fused kinase domains are expressed in a suitable system (e.g., baculovirus) and purified using glutathione-sepharose affinity chromatography.[8]

-

Reaction Mixture: The kinase reaction is performed in a buffer containing the purified enzyme, a synthetic polypeptide substrate (e.g., poly(Glu, Tyr)), and varying concentrations of AST-487 (typically dissolved in DMSO).[8]

-

Initiation: The reaction is initiated by adding radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) at a concentration near the Km for the specific kinase.[8]

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

-

Termination and Measurement: The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP (e.g., via filtration and washing). The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each AST-487 concentration is calculated relative to a DMSO-only control. IC50 values are then determined by fitting the data to a dose-response curve.[3]

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of AST-487 on cancer cell lines.

Caption: Standard workflow for an in vitro cell proliferation assay.

-

Cell Culture: Cancer cells (e.g., Ba/F3 expressing mutant FLT3, or bladder cancer lines) are cultured in appropriate media and conditions.[4][10]

-

Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to attach overnight if adherent.

-

Treatment: The following day, cells are treated with a range of concentrations of AST-487. A vehicle control (DMSO) is included.[4]

-

Incubation: Cells are incubated with the compound for a specified duration, typically 72 hours, to allow for effects on proliferation.[4]

-

Viability Assessment: Cell viability or proliferation is measured. Common methods include:

-

Trypan Blue Exclusion: Viable cells exclude the dye, while non-viable cells do not. Cells are counted using a hemocytometer.[3]

-

Luminescent ATP Assay (e.g., CellTiter-Glo®): The amount of ATP is proportional to the number of metabolically active cells. Luminescence is measured with a plate reader.[11]

-

-

Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 or ED50 value.

Signaling Pathway Inhibition

Inhibition of FLT3 Signaling

In Acute Myeloid Leukemia (AML), activating mutations in FLT3 (such as Internal Tandem Duplications, ITD) lead to ligand-independent kinase activation and constitutive signaling, promoting cell proliferation and survival.[6] AST-487 directly inhibits the autophosphorylation of mutated FLT3, thereby blocking downstream signaling through pathways like STAT5.[6]

Caption: AST-487 blocks constitutive FLT3 signaling in AML.

Inhibition of RET Signaling and hTERT Expression

AST-487 is also a potent inhibitor of the RET kinase pathway. In certain cancers, such as medullary thyroid and bladder cancer, RET signaling is a key driver of growth.[5][7] AST-487 inhibits RET autophosphorylation and the activation of downstream effectors like ERK and PLCγ.[12] A novel mechanism identified involves the RET kinase pathway as a regulator of human Telomerase Reverse Transcriptase (hTERT) expression.[2][7] By inhibiting RET, AST-487 can suppress promoter-driven hTERT transcription, a critical factor for immortalization in many cancer cells.[2][10]

Caption: AST-487 inhibits the RET signaling pathway and hTERT expression.

References

- 1. selleckchem.com [selleckchem.com]

- 2. AST-487 Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. AST-487 Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. AST 487 - Creative Enzymes [creative-enzymes.com]

The Pharmacokinetics and Pharmacodynamics of AST-487: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST-487 is a potent, orally bioavailable small molecule kinase inhibitor that has demonstrated significant preclinical activity in various cancer models. This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of AST-487, summarizing key data from in vitro and in vivo studies. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings. Furthermore, this guide includes visualizations of the primary signaling pathways affected by AST-487 and illustrates experimental workflows using the DOT language for clear, reproducible graphical representation.

Introduction

AST-487 is a multi-targeted kinase inhibitor with potent activity against several key oncogenic drivers, including Fms-like tyrosine kinase 3 (FLT3), RET proto-oncogene (RET), and Cyclin-dependent kinase-like 5 (CDKL5).[1][2] Its ability to simultaneously target multiple signaling pathways makes it a promising candidate for the treatment of various malignancies, including acute myeloid leukemia (AML) and medullary thyroid cancer.[2] This technical guide aims to consolidate the current understanding of AST-487's PK/PD profile to support ongoing research and development efforts.

Pharmacokinetics

AST-487 has been evaluated in preclinical models, demonstrating its suitability for oral administration. The key pharmacokinetic parameters in mice are summarized in the table below.

Table 1: Pharmacokinetic Parameters of AST-487 in Mice

| Parameter | Value | Species | Dosing | Reference |

| Cmax | 0.505 ± 0.078 µM | OF1 Mice | Single oral dose of 15 mg/kg | [2] |

| Tmax | 0.5 hours | OF1 Mice | Single oral dose of 15 mg/kg | [2] |

| Clast (24h) | 21 ± 4 nM | OF1 Mice | Single oral dose of 15 mg/kg | [2] |

| Oral Bioavailability | 9.7% | OF1 Mice | Single oral dose of 15 mg/kg | [2] |

| Terminal Elimination Half-life (t1/2) | 1.5 hours | OF1 Mice | Single oral dose of 15 mg/kg | [2] |

| Tolerability | Well-tolerated | Mice | Repeated daily oral doses up to 50 mg/kg |

Pharmacodynamics

AST-487 exhibits potent inhibitory activity against a range of kinases, leading to the suppression of tumor cell proliferation and survival. Its pharmacodynamic effects have been characterized through both biochemical and cellular assays.

Table 2: In Vitro Kinase Inhibition Profile of AST-487

| Target Kinase | Inhibition Metric | Value | Assay Type | Reference |

| FLT3 | Ki | 0.12 µM | Biochemical Assay | [2] |

| FLT3 | IC50 | 520 nM | Biochemical Assay | [2] |

| RET | IC50 | 880 nM | Biochemical Assay | [2] |

| KDR (VEGFR2) | IC50 | 170 nM | Biochemical Assay | [2] |

| c-Kit | IC50 | 500 nM | Biochemical Assay | [2] |

| c-Abl | IC50 | 20 nM | Biochemical Assay | [2] |

Table 3: Cellular Activity of AST-487

| Cell Line | Effect | IC50 | Reference |

| FLT3-ITD-Ba/F3 | Inhibition of cellular proliferation | < 5 nM | [2] |

| D835Y-Ba/F3 | Inhibition of cellular proliferation | < 5 nM | [2] |

| Bladder Cancer Cell Lines | Inhibition of cell proliferation | 1.3 - 2.5 µM |

Signaling Pathways

AST-487 exerts its therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary pathways targeted by AST-487 are the FLT3 and RET signaling cascades.

Caption: Inhibition of the FLT3 signaling pathway by AST-487.

Caption: Inhibition of the RET signaling pathway by AST-487.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

-

Animals: OF1 mice.[2]

-

Drug Formulation: AST-487 was likely formulated in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

-

Dosing: A single oral gavage of 15 mg/kg was administered.[2]

-

Sample Collection: Blood samples were collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Sample Processing: Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of AST-487 were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) were calculated using non-compartmental analysis with software such as WinNonlin.

Caption: Workflow for the in vivo pharmacokinetic study.

In Vitro Kinase Inhibition Assay

-

Assay Principle: The kinase activity is measured by quantifying the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, using a luminescent ADP-Glo™ Kinase Assay (Promega).

-

Reagents: Recombinant human FLT3 or RET kinase, appropriate substrate (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

-

Procedure:

-

A kinase reaction is set up containing the kinase, substrate, and varying concentrations of AST-487 (or vehicle control) in a kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

-

Cell Lines: FLT3-ITD-Ba/F3, D835Y-Ba/F3, or various bladder cancer cell lines.[2]

-

Reagents: Cell culture medium, fetal bovine serum, antibiotics, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density.

-

After allowing the cells to attach (for adherent cells), they are treated with serial dilutions of AST-487.

-

The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

The cell viability reagent is added to each well.

-

Luminescence (proportional to the number of viable cells) is measured using a plate reader.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.

In Vivo Xenograft Efficacy Study

-

Animals: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Human leukemia (e.g., MV4-11) or bladder cancer (e.g., UMG12) cells are implanted subcutaneously.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed orally with AST-487 (e.g., 20 and 50 mg/kg daily) or vehicle control.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the animals are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors may be excised for further analysis (e.g., Western blotting or qRT-PCR).

-

Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined between treatment and control groups.

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

AST-487 is a potent multi-kinase inhibitor with a well-defined preclinical pharmacokinetic and pharmacodynamic profile. Its oral bioavailability and significant in vivo efficacy in various cancer models underscore its potential as a therapeutic agent. The data and experimental protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of AST-487. Future studies should focus on a more detailed characterization of its metabolic fate, potential for drug-drug interactions, and the identification of predictive biomarkers to guide patient selection in clinical trials.

References

Methodological & Application

Application Notes and Protocols for AST 487 in In Vivo Mouse Models

These application notes provide detailed protocols for the use of AST 487, a potent inhibitor of receptor tyrosine kinases including FLT3 and RET, in preclinical in vivo mouse models of leukemia and thyroid cancer. The protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound (also known as NVP-AST487) is an ATP-competitive inhibitor targeting multiple tyrosine kinases. It is particularly effective against Fms-like tyrosine kinase 3 (FLT3), including internal tandem duplication (ITD) mutations, and the RET proto-oncogene.[1][2] Its inhibitory profile also includes KDR, c-KIT, and c-ABL, with IC50 values typically below 1 µM for these kinases.[1][3] By blocking the autophosphorylation and activation of these kinases, this compound disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]

Signaling Pathway

The following diagram illustrates the primary signaling pathways inhibited by this compound.

Caption: this compound inhibits key receptor tyrosine kinases, blocking downstream signaling and cellular proliferation.

Experimental Protocols

FLT3-ITD Positive Acute Myeloid Leukemia (AML) Model

This protocol describes an efficacy study of this compound in a systemic AML mouse model induced by FLT3-ITD-expressing cells.[1]

Experimental Workflow

Caption: Workflow for evaluating this compound efficacy in a systemic AML mouse model.

Materials:

-

Compound: this compound (NVP-AST487)

-

Vehicle: 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene glycol 300 (PEG300)

-

Cell Line: FLT3-ITD-Ba/F3 murine hematopoietic cells engineered to express firefly luciferase.

-

Animals: Athymic nude mice (e.g., Taconic Line NCr).

Procedure:

-

Cell Culture: Culture the FLT3-ITD-Ba/F3-luciferase cells under appropriate conditions.

-

Cell Inoculation: Inoculate athymic nude mice with the cells via tail-vein injection to establish the leukemia model.

-

Treatment Groups: Once the disease is established (confirmable via bioluminescence), randomize the mice into the following treatment groups:

-

Vehicle control (10% NMP, 90% PEG300)

-

Low-dose this compound (30 mg/kg)

-

High-dose this compound (50 mg/kg)

-

-

Drug Administration: Administer the assigned treatment daily for 21 days via oral gavage. Drug administration is typically paused on weekends.[1]

-

Monitoring:

-

Monitor the leukemia burden non-invasively using bioluminescence imaging.[1]

-

Monitor animal health and survival daily.

-

-

Endpoint Analysis: The primary endpoint is survival. At the time of necropsy, spleens may be collected and weighed as an indicator of disease progression.[1]

RET-Mutant Thyroid Cancer Xenograft Model

This protocol details the use of this compound in a subcutaneous xenograft model of thyroid cancer driven by a RET mutation.[5][7][8]

Materials:

-

Compound: this compound (NVP-AST487)

-

Vehicle: To be determined based on solubility and route of administration (e.g., CMC-Na suspension for oral gavage).

-

Cell Line: NIH3T3 cells engineered to express the RETC634W mutation (NIH3T3-RETC634W).

-

Animals: Female athymic nude mice.

Procedure:

-

Cell Inoculation: Subcutaneously inject 1 x 10^6 NIH3T3-RETC634W cells into the flanks of female athymic nude mice.[7]

-

Tumor Growth: Allow tumors to develop to a treatable size, approximately 100 mm³.[7]

-

Treatment Groups: Randomize mice into vehicle and this compound treatment groups. A dose-ranging study may be performed to determine the optimal therapeutic dose.

-

Drug Administration: Administer the vehicle or this compound daily by oral gavage.[7]

-

Monitoring:

-

Endpoint Analysis:

-

The primary endpoint is tumor growth inhibition.

-

At the end of the study, tumors can be harvested approximately 6 hours after the final dose for pharmacodynamic analysis, such as Western blotting for phosphorylated and total RET protein.[7]

-

Quantitative Data Summary

The following tables summarize the quantitative outcomes from in vivo studies with this compound.

Table 1: Efficacy of this compound in FLT3-ITD-Induced Leukemia Model [1]

| Treatment Group | Administration Route | Dosing Schedule | Primary Outcome |

| Vehicle | Oral Gavage | Daily, 5 days/week for 21 days | - |

| This compound (30 mg/kg) | Oral Gavage | Daily, 5 days/week for 21 days | Significant reduction in leukemia burden |

| This compound (50 mg/kg) | Oral Gavage | Daily, 5 days/week for 21 days | Significant reduction in leukemia burden and prolonged lifespan |

Table 2: Efficacy of this compound in RET-Mutant Thyroid Cancer Xenograft Model [5][7][8]

| Treatment Group | Administration Route | Dosing Schedule | Primary Outcome |

| Vehicle | Oral Gavage | Daily | - |

| This compound (dose-dependent) | Oral Gavage | Daily | Dose-dependent inhibition of tumor growth |

| This compound (50 mg/kg) in TT cell xenografts | Oral Gavage | Single Dose | Inhibition of plasma calcitonin levels |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value |

| Dose | 15 mg/kg (single oral administration) |

| Cmax | 0.505 ± 0.078 µM |

| Tmax | 0.5 hours |

| Terminal Elimination Half-life (t1/2) | 1.5 hours |

| Oral Bioavailability | 9.7% |

Note: This data is for a single pharmacokinetic study and may vary based on the specific mouse strain and formulation used.

References

- 1. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Knock-in of an internal tandem duplication mutation into murine FLT3 confers myeloproliferative disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The RET kinase inhibitor NVP-AST487 blocks growth and calcitonin gene expression through distinct mechanisms in medullary thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays Using NVP-AST487

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the multi-kinase inhibitor NVP-AST487 in common cell-based assays to assess its anti-proliferative, pro-apoptotic, and cell cycle-modulating effects, particularly in the context of hematological malignancies driven by mutant FLT3.

Introduction to NVP-AST487

NVP-AST487 is a potent, ATP-competitive inhibitor of several protein tyrosine kinases. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), both wild-type and, notably, mutated forms such as internal tandem duplication (ITD) and D835Y kinase domain mutations, which are common drivers in Acute Myeloid Leukemia (AML).[1][2] In addition to FLT3, NVP-AST487 also demonstrates inhibitory activity against RET, KDR, c-KIT, and c-ABL kinases.[1][3] Its mechanism of action involves the inhibition of kinase autophosphorylation and the subsequent blockade of downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines.[1]

Data Presentation: In Vitro Inhibitory Activity of NVP-AST487

The following tables summarize the quantitative data on the inhibitory potency of NVP-AST487 against various kinases and its anti-proliferative effects on specific cell lines.

Table 1: Kinase Inhibitory Profile of NVP-AST487

| Target Kinase | Inhibition Parameter | Value (µM) |

| FLT3 | Kᵢ | 0.12 |

| RET | IC₅₀ | < 1 |

| KDR | IC₅₀ | < 1 |

| c-KIT | IC₅₀ | < 1 |

| c-ABL | IC₅₀ | < 1 |

Table 2: Anti-proliferative Activity of NVP-AST487 in Mutant FLT3-Expressing Cells

| Cell Line | Genetic Background | Assay Duration | IC₅₀ (nM) |

| FLT3-ITD-Ba/F3 | Murine pro-B cells | 3 days | < 5 |

| FLT3-D835Y-Ba/F3 | Murine pro-B cells | 3 days | < 5 |

Experimental Protocols

Cell Proliferation Assay (Trypan Blue Exclusion Method)

This protocol is designed to assess the effect of NVP-AST487 on the proliferation of leukemic cells expressing mutant FLT3, such as the FLT3-ITD-Ba/F3 cell line.

Materials:

-

FLT3-ITD-Ba/F3 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% L-glutamine

-

NVP-AST487 (10 mM stock solution in DMSO)

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

Multi-well culture plates (e.g., 24-well or 96-well)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Culture FLT3-ITD-Ba/F3 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells at a density of 2 x 10⁵ to 5 x 10⁵ cells/mL in a multi-well plate.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of NVP-AST487 from the 10 mM DMSO stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 1 µM).

-

Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.1%.

-

Add the diluted NVP-AST487 or vehicle control (medium with 0.1% DMSO) to the appropriate wells.

-

-

Incubation:

-

Incubate the treated cells for 3 days (72 hours) at 37°C and 5% CO₂.

-

-

Cell Viability Assessment:

-

After incubation, gently resuspend the cells in each well.

-

Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

-

Calculate the percentage of viable cells relative to the vehicle-treated control.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by NVP-AST487 in mutant FLT3-expressing cells using flow cytometry.

Materials:

-

FLT3-ITD-Ba/F3 cells

-

RPMI-1640 medium

-

NVP-AST487

-

Annexin V-FITC (or other fluorophore conjugate) Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed and treat FLT3-ITD-Ba/F3 cells with various concentrations of NVP-AST487 (e.g., up to 0.1 µM) and a vehicle control as described in the proliferation assay protocol.

-

Incubate the cells for 3 days.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in each treatment group. A dose-dependent increase in the apoptotic cell population is expected with NVP-AST487 treatment.[1]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure to analyze the effect of NVP-AST487 on the cell cycle distribution of FLT3-ITD expressing cells.

Materials:

-

FLT3-ITD-Ba/F3 cells

-

RPMI-1640 medium

-

NVP-AST487

-

Cold 70% Ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed and treat FLT3-ITD-Ba/F3 cells with NVP-AST487 (e.g., 0.01 µM) or a vehicle control.

-

Incubate the cells for 36 hours.

-

-

Cell Fixation:

-

Harvest the cells by centrifugation.

-

Wash the cells with PBS.

-

Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the fixed cells on ice or at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting data will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. Treatment with NVP-AST487 has been shown to induce a G1 phase arrest in FLT3-ITD-Ba/F3 cells.[1]

-

Mandatory Visualizations

References

- 1. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

Application Notes and Protocols for AST 487 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AST 487, a potent multi-kinase inhibitor, in cell culture experiments. Detailed protocols for common assays and a summary of effective concentrations are presented to facilitate experimental design and execution.

Introduction

This compound is a small molecule inhibitor that primarily targets several receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene.[1][2] It also demonstrates inhibitory activity against KDR, c-KIT, and c-Abl.[1][3] this compound exerts its effects by competing with ATP for the kinase domain, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways.[1][4] This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells harboring activating mutations in these kinases.

Mechanism of Action

This compound primarily targets receptor tyrosine kinases that are often constitutively activated in various cancers. In acute myeloid leukemia (AML), mutations such as internal tandem duplications (ITD) in the FLT3 gene lead to ligand-independent dimerization and constitutive activation of the receptor. This results in the continuous stimulation of downstream pro-survival and proliferative signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT.[1][3][4][5][6] Similarly, activating mutations or rearrangements of the RET proto-oncogene are oncogenic drivers in thyroid and other cancers, signaling through similar downstream pathways.[5][7] this compound effectively blocks these aberrant signaling cascades, making it a valuable tool for studying and potentially treating cancers dependent on these kinases.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound is cell-line dependent. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. This data can be used as a starting point for determining the effective concentration range for your specific cell type.

| Cell Line | Cancer Type | Target Kinase(s) | IC50 Concentration | Reference(s) |

| FLT3-ITD-Ba/F3 | Murine Pro-B Cells | FLT3 (mutant) | < 5 nM | [3] |

| D835Y-Ba/F3 | Murine Pro-B Cells | FLT3 (mutant) | < 5 nM | [3] |

| Bladder Cancer Cell Lines | Bladder Cancer | RET | 1.3 - 2.5 µM | |

| MTC-M | Medullary Thyroid Cancer | RET | ~100 nM (for mRNA inhibition) | [3] |

| Human Thyroid Cancer Cell Lines | Thyroid Cancer | RET (activating mutations) | Potent Inhibition (specific IC50 not stated) | [3] |

Note: It is crucial to perform a dose-response curve to determine the optimal this compound concentration for your specific cell line and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 100 mM) in DMSO.[1]

-

Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.[3]

Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol provides a general guideline. Specific parameters should be optimized for your cell line and assay kit.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT or CellTiter-Glo® reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere and resume logarithmic growth (typically 12-24 hours).

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Target Phosphorylation

This protocol is for assessing the inhibition of kinase phosphorylation (e.g., p-FLT3, p-RET, p-STAT5, p-ERK).

Materials:

-

Cells of interest

-

6-well or 10 cm cell culture plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).

Mandatory Visualizations

Caption: this compound inhibits FLT3/RET signaling pathways.

Caption: General experimental workflow for this compound treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Ba/F3-FLT3-ITD-Cell-Line - Kyinno Bio [kyinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preparation of AST 487 Stock Solution: An Application Note and Protocol

Introduction

AST 487, also known as NVP-AST487, is a potent, ATP-competitive multi-kinase inhibitor.[1][2] It is recognized for its inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), including variants with internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, as well as rearranged during transfection (RET) kinase.[2][3][4] this compound also demonstrates inhibitory effects on other kinases such as KDR, c-KIT, and c-ABL at sub-micromolar concentrations.[1][3] Its ability to block these signaling pathways makes it a valuable tool in cancer research, particularly in the study of acute myeloid leukemia (AML) and various solid tumors like medullary and papillary thyroid cancers.[5][6][7] Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 529.56 g/mol | [1][3] |

| Solubility in DMSO | ≥ 100 mg/mL (188.84 mM) | [1][3][8] |

| Solubility in Ethanol | 33 mg/mL | [1] |

| Solubility in Water | Insoluble | [1] |

| Powder Storage | -20°C for up to 3 years | [3][9] |

| Stock Solution Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [3][8] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous or fresh Dimethyl Sulfoxide (DMSO), hygroscopic DMSO can reduce solubility[1][3]

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

-

Pre-weighing Preparation: Before opening the vial of this compound powder, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability and weighing accuracy.

-

Weighing this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 529.56 g/mol x 1000 mg/g = 5.2956 mg

-

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the tube. For the example above, this would be 1 mL.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles. Sonication can also be recommended to aid dissolution.[9]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1] Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[3][8]

-

Working Solution Preparation: When ready to use, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. It is important to mix the working solution thoroughly before adding it to your experimental setup.

Visualizations

This compound Mechanism of Action: Inhibition of FLT3 Signaling

Caption: this compound inhibits FLT3 signaling by blocking receptor autophosphorylation.

Experimental Workflow for this compound Stock Solution Preparation